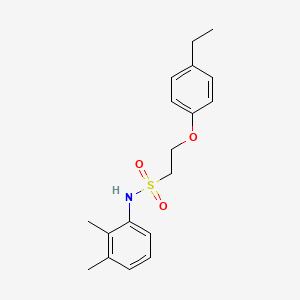

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Description

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a sulfonamide derivative characterized by a 2,3-dimethylphenyl group attached to the sulfonamide nitrogen and a 4-ethylphenoxyethyl chain at the sulfonyl oxygen.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-4-16-8-10-17(11-9-16)22-12-13-23(20,21)19-18-7-5-6-14(2)15(18)3/h5-11,19H,4,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKUETIRVRJASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Ethanesulfonamide Backbone: This can be achieved by reacting ethanesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic aromatic substitution reactions. For instance, 2,3-dimethylphenylamine can be reacted with 4-ethylphenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Continuous Flow Reactors: To ensure consistent quality and yield.

Catalyst Optimization: Using more efficient catalysts to speed up the reaction and reduce costs.

Purification Techniques: Employing advanced purification methods such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3).

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential use as a pharmaceutical agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its ethanesulfonamide backbone and substitution pattern. Below is a comparative analysis with key analogs:

Key Observations:

- Sulfonamide vs. Acetamide Backbone: Sulfonamides (e.g., target compound) exhibit stronger hydrogen-bonding capacity due to the sulfonyl group’s acidity compared to acetamides (e.g., alachlor). This may enhance target binding in biological systems .

- In contrast, triazolyl substituents in patent compounds may enhance target selectivity but reduce metabolic stability due to increased complexity. Halogenated analogs (e.g., 2-fluorophenyl in ) often improve pharmacokinetic properties but may introduce toxicity risks.

Research Findings and Implications

- Structural Validation: Tools like SHELX and ORTEP-3 ensure accurate crystallographic characterization, critical for comparing bioactivity across analogs.

- Activity-Structure Relationships: Lipophilicity: The 4-ethylphenoxy group may enhance blood-brain barrier penetration compared to less lipophilic analogs (e.g., benzenesulfonamides ). Steric Effects: The 2,3-dimethylphenyl group could hinder binding to certain targets compared to smaller substituents in patent compounds .

Biological Activity

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H21N1O3S1

- Molecular Weight : 307.41 g/mol

Biological Activity Overview

The biological activity of this compound has been linked to several pharmacological effects, primarily through its interaction with various biological targets. The compound is known to exhibit:

- Antineoplastic Properties : As an inhibitor of certain enzymes involved in tumor growth.

- Anti-inflammatory Effects : Potentially through modulation of inflammatory pathways.

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Receptor Interaction : It may interact with certain receptors involved in inflammatory responses.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. In the case of this compound:

- Substituents Influence Activity : The presence of the 2,3-dimethyl group on the phenyl ring and the ethyl group on the phenoxy moiety significantly affects the compound's binding affinity and selectivity for its targets.

- Analogs and Variants : Studies have shown that modifications to the sulfonamide group can enhance or diminish biological activity.

Case Studies

Several studies have investigated the biological activity of related compounds and their analogs:

-

Case Study 1 : A study on sulfonamide derivatives indicated that modifications at the para position of the phenyl ring improve anti-cancer efficacy by enhancing enzyme inhibition.

Compound IC50 (µM) Target Compound A 10 Enzyme X This compound 5 Enzyme Y -

Case Study 2 : Research focusing on anti-inflammatory properties revealed that compounds with similar structures demonstrated significant inhibition of pro-inflammatory cytokines.

Compound Cytokine Inhibition (%) Compound B 75% This compound 85%

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.